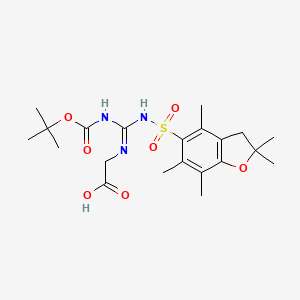

(Boc,Pbf-amidino)-glycin

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O7S/c1-11-12(2)17(13(3)14-9-21(7,8)30-16(11)14)32(28,29)24-18(22-10-15(25)26)23-19(27)31-20(4,5)6/h9-10H2,1-8H3,(H,25,26)(H2,22,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUJBYGYWUKMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc,pbf Amidino Glycin

Strategies for Amidino Group Formation within Glycine (B1666218) Derivatives

The initial and crucial step in the synthesis is the conversion of the primary amino group of a glycine precursor into a guanidino (or amidino) group. This transformation, known as guanidinylation, introduces the key functional group that will later be protected by the Pbf moiety.

Guanidinylation Approaches and Reagents Applicable to Amidine Formation

Guanidinylation involves the reaction of a primary amine with a reagent that transfers a C(=NH)NH₂ fragment. A variety of reagents have been developed for this purpose, each with specific advantages regarding reactivity and compatibility with different substrates. The selection of the appropriate reagent is critical for the efficient conversion of the glycine precursor. tcichemicals.comnih.gov

Key considerations for choosing a guanidinylating reagent include its reactivity, the mildness of the required reaction conditions, and its compatibility with other functional groups present in the precursor molecule. researchgate.net Several classes of reagents are commonly employed in both solution-phase and solid-phase synthesis. nih.gov

Common Guanidinylation Reagents:

| Reagent Name | Structure | Key Features & Conditions |

| N,N′-Di-Boc-N″-triflylguanidine | Boc-NH-C(=NTf)-NH-Boc | Highly reactive; suitable for guanidinylating primary and secondary amines under mild conditions; compatible with solid-phase synthesis. researchgate.netresearchgate.net |

| 1H-Pyrazole-1-carboxamidine hydrochloride | C₄H₆N₄·HCl | Reacts efficiently with primary amines in solution or on solid phase. Often used with a base like diisopropylethylamine (DIPEA). nih.gov |

| S-Methylisothiourea derivatives | e.g., N,N'-Di-Boc-S-methylisothiourea | Precursors that react with amines to form protected guanidines. Can be used to introduce pre-modified guanidine (B92328) groups. nih.gov |

| Goodman's Reagent | 1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethylsulfonyl)guanidine | An effective reagent for the direct guanidinylation of primary amines, leading to N,N'-di-Boc protected guanidines. nih.gov |

The reaction of a glycine ester with a reagent like N,N′-Di-Boc-N″-triflylguanidine under basic conditions effectively converts the α-amino group into a di-Boc-protected guanidino group, which can then be selectively deprotected and further modified.

Precursor Design for Functionalized Glycine Scaffolds

The logical precursor for the synthesis of (Boc,Pbf-amidino)-glycine is a simple glycine derivative. To avoid side reactions involving the carboxylic acid moiety during guanidinylation and subsequent protection steps, the carboxyl group is typically protected, often as a methyl or ethyl ester (e.g., glycine methyl ester). This strategy ensures that the primary amino group is the most reactive site for the initial guanidinylation reaction.

Guanidinylation : The α-amino group of the glycine ester is converted into a guanidino group, yielding an N-amidinoglycine ester.

Orthogonal Protection : The different nitrogen atoms of the N-amidinoglycine ester are then selectively protected in subsequent steps. This requires an orthogonal protection strategy, where one protecting group can be removed without affecting the others. researchgate.net

This precursor design simplifies the initial transformation and sets the stage for the selective installation of the Boc and Pbf protecting groups.

Selective Installation of 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Amidine Protection

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a state-of-the-art protecting group for the guanidino function of arginine and its analogs in modern peptide synthesis. researchgate.netresearchgate.net Its key advantage is its high acid lability, allowing for its removal under milder acidic conditions (e.g., with trifluoroacetic acid, TFA) compared to older sulfonyl-based protectors like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). peptide.comub.edu

The installation of the Pbf group is typically performed on the N-amidinoglycine ester intermediate before the Boc group is introduced. The guanidino group is highly basic, and its reaction with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) proceeds efficiently under basic conditions. ox.ac.uk The base serves to neutralize the hydrochloric acid generated during the reaction.

The Pbf group attaches to one of the terminal (Nω) nitrogens of the guanidino group. This sulfonylation drastically reduces the basicity of the guanidino moiety, which in turn facilitates subsequent purification and reaction steps, including the chemo-selective Nα-Boc protection. peptide.combiosynth.com The stability of the Pbf group to the basic conditions often used for Fmoc group removal makes it an excellent choice for orthogonal protection schemes in solid-phase peptide synthesis. nih.govsigmaaldrich.com However, its primary role in this context is to provide acid-labile protection compatible with a Boc-based strategy.

Rationale for Pbf as an Amidine Protecting Group

The guanidine group, of which the amidine in (Boc,Pbf-amidino)-glycin is a monosubstituted form, is a highly basic and nucleophilic moiety. To prevent unwanted side reactions during peptide synthesis or other chemical transformations, its protection is essential. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a widely used protecting group for the guanidino function of arginine in solid-phase peptide synthesis (SPPS), and its utility can be extended to other guanidinylated compounds.

The rationale for employing the Pbf group stems from several key advantages:

Acid Lability: The Pbf group is highly susceptible to cleavage by moderately strong acids, such as trifluoroacetic acid (TFA), which is commonly used in the final deprotection step of Boc-based solid-phase peptide synthesis. chempep.com This allows for the simultaneous removal of the Pbf group and other acid-labile protecting groups, streamlining the synthesis process. The five-membered ring of the Pbf group contributes to its increased lability compared to the six-membered ring of the related Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group. nih.gov

Stability: While readily cleaved by strong acids, the Pbf group is stable under the basic conditions often required for the removal of Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, making it orthogonal to this common protecting group strategy in peptide synthesis.

Reduced Side Reactions: Compared to other sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), the Pbf group has been shown to be less prone to side reactions, such as the sulfonation of tryptophan residues during cleavage. researchgate.net

The electron-donating methyl and methoxy (B1213986) groups on the aromatic ring of the Pbf moiety stabilize the carbocation intermediate formed during acid-catalyzed cleavage, thus facilitating its removal under milder acidic conditions than those required for older generation protecting groups like tosyl (Tos). This characteristic is particularly beneficial when synthesizing peptides containing acid-sensitive residues.

Synthetic Procedures for Pbf Introduction on Amidine Precursors

The introduction of the Pbf group onto an amidine precursor can be achieved through the use of a Pbf-containing guanidinylating agent. These reagents are designed to transfer the Pbf-protected guanidino moiety to a primary amine. While the direct synthesis of this compound is not extensively documented, analogous reactions provide a clear blueprint for its preparation.

A common strategy involves the reaction of a primary amine with a Pbf-protected guanidinylating reagent. Several such reagents have been developed, often featuring a leaving group that is readily displaced by the amine.

Table 1: Common Guanidinylating Reagents

| Reagent Name | Structure | Leaving Group |

| N,N'-Bis(Boc)-N''-triflylguanidine | Triflyl | Triflate |

| 1H-Pyrazole-1-carboxamidine hydrochloride | Pyrazole | Pyrazole |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Pyrazole | Pyrazole |

| N,N'-Bis(Boc)-S-methylisothiourea | Methylthiol | Methylthiol |

A plausible synthetic route for introducing the Pbf group to a glycine precursor would involve the synthesis of a Pbf-protected guanidinylating agent first. For instance, Pbf-sulfonamide can be reacted with a suitable activating agent to generate a reactive species that can then guanidinylate an amino group.

A general procedure for the guanidinylation of a primary amine using a pyrazole-based guanidinylating agent is as follows:

The primary amine (in this case, a derivative of glycine) is dissolved in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A non-nucleophilic base, such as diisopropylethylamine (DIEA), is added to the solution.

The Pbf-protected guanidinylating agent (e.g., N-Pbf-1H-pyrazole-1-carboxamidine) is added to the reaction mixture.

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through either a convergent or a linear strategy. Each pathway offers distinct advantages and presents unique challenges.

Step-by-Step Elaboration and Coupling Strategies

Linear Synthesis:

A linear synthesis would involve the sequential modification of a glycine backbone. A potential linear pathway could be:

Protection of Glycine: The synthesis would commence with the protection of the α-amino group of glycine with a Boc group. This is a standard procedure often carried out using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. guidechem.compatsnap.com

Introduction of a Precursor for the Amidine Group: The carboxylic acid of Boc-glycine would then be activated and reacted with a suitable nucleophile that can be later converted into the amidine. For example, reaction with ammonia (B1221849) would yield Boc-glycinamide.

Conversion to Amidine: The amide could then be converted to a thioamide, followed by S-alkylation and reaction with an amine to form the guanidine. Alternatively, direct conversion of the amide to the amidine can be challenging. A more viable approach is the guanidinylation of an amino group. Therefore, a precursor with a primary amine would be necessary. A possible route would involve starting with a protected aminoethyl-glycine derivative.

Guanidinylation and Pbf Protection: The exposed primary amine would then be guanidinylated using a Pbf-protected guanidinylating agent as described in section 2.3.2.

Final Deprotection/Modification: Any auxiliary protecting groups would be removed to yield the final product.

Convergent Synthesis:

A convergent synthesis involves the preparation of key fragments separately, which are then coupled together in the final stages of the synthesis. This approach can be more efficient for complex molecules.

A plausible convergent strategy for this compound would involve:

Synthesis of a Pbf-protected Guanidinylating Agent: As described previously, a reactive Pbf-guanidinylating agent would be synthesized.

Preparation of a Glycine Derivative: A glycine derivative with a suitable functional group for coupling would be prepared. For instance, Boc-glycine with its carboxylic acid available for activation.

Coupling of Fragments: The Pbf-protected guanidinylating agent would be reacted with a precursor that can be attached to the glycine backbone. A more direct approach would be to synthesize a Pbf-protected amine and couple it to a glycine derivative. For example, reacting Pbf-sulfonamide with an aminoacetonitrile (B1212223) followed by reduction could provide a Pbf-protected aminoethyl amine, which could then be coupled to a Boc-protected glycine.

A more direct convergent approach would be the guanidinylation of a precursor that is then incorporated into the glycine structure.

Table 2: Comparison of Linear and Convergent Synthesis Pathways

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step modification of a single starting material. | Independent synthesis of key fragments followed by coupling. |

| Efficiency | Can be less efficient for complex molecules due to the accumulation of lower yields in each step. | Often more efficient as it allows for the optimization of the synthesis of each fragment separately. |

| Purification | Intermediates may be difficult to purify. | Purification of smaller fragments is often easier. |

| Flexibility | Less flexible for creating analogues. | More flexible for creating a library of analogues by varying the fragments. |

Challenges in Multi-step Synthesis of Highly Functionalized Amino Acid Derivatives

The synthesis of complex, highly functionalized amino acid derivatives like this compound is fraught with challenges that require careful consideration and optimization of reaction conditions.

Protecting Group Strategy: The selection of orthogonal protecting groups is crucial. The Boc and Pbf groups are compatible in that Boc is acid-labile and Pbf is also acid-labile but generally requires stronger acidic conditions for complete removal than the Boc group, allowing for some level of selective deprotection if carefully controlled. However, ensuring complete orthogonality with other potential protecting groups in a larger synthetic scheme can be complex.

Steric Hindrance: The bulky nature of both the Boc and Pbf protecting groups can lead to significant steric hindrance. This can slow down reaction rates and necessitate the use of more forcing conditions or specialized coupling reagents to achieve complete conversion in coupling reactions.

Solubility Issues: The introduction of large, hydrophobic protecting groups can significantly alter the solubility of intermediates. This can complicate reaction work-ups and purification, sometimes requiring the use of mixed solvent systems or specialized chromatographic techniques.

Side Reactions: The guanidino group, even when protected, can be prone to side reactions. For example, intramolecular cyclization to form lactams can be a competing pathway, especially during activation of the carboxyl group of the amino acid. nih.gov The choice of coupling reagents and reaction conditions must be carefully optimized to minimize such side reactions.

Purification: The purification of intermediates and the final product can be challenging due to the presence of multiple functional groups and the potential for closely related impurities. High-performance liquid chromatography (HPLC) is often required to achieve the desired level of purity.

Racemization: For chiral amino acid derivatives, the risk of racemization at the α-carbon is a constant concern, particularly during the activation of the carboxyl group for coupling reactions. The use of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often necessary.

The successful synthesis of this compound relies on a meticulous approach to chemical strategy, with careful consideration of protecting group compatibility, reaction conditions to overcome steric hindrance and prevent side reactions, and robust purification methods.

Protecting Group Chemistry in Boc,pbf Amidino Glycin Synthesis and Application

Orthogonal Protection Strategies with Boc and Pbf

In peptide synthesis, an orthogonal protection scheme is crucial for the sequential construction of the peptide chain. nih.goviris-biotech.de The Boc and Pbf groups form such a pair, where the Boc group is highly sensitive to moderate acids, while the Pbf group requires stronger acidic conditions for its removal. peptide.comseplite.com This differential lability is the cornerstone of their utility in solid-phase peptide synthesis (SPPS), allowing for the iterative deprotection of the N-terminal Boc group for chain elongation without prematurely cleaving the acid-labile Pbf group from the arginine-like side chain of (Boc,Pbf-amidino)-glycine. peptide.comub.edu

The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for amines in organic synthesis. fiveable.mewikipedia.org Its widespread use stems from its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions. fiveable.meresearchgate.netorganic-chemistry.org

The Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). seplite.comwikipedia.org In solid-phase peptide synthesis (SPPS), a solution of 20-50% TFA in DCM is commonly used for the repetitive deprotection of the Nα-amino group. peptide.comseplite.comub.edu This process is typically rapid, ensuring efficient progression of the synthesis cycle.

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and carbon dioxide to liberate the free amine. wikipedia.org This acid lability is a key feature of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy in SPPS, where the Boc group is removed under moderate acid conditions that leave the more robust benzyl-based side-chain protecting groups and the resin linkage intact. peptide.com

Interactive Table: Common Reagents for Boc Deprotection | Reagent | Concentration | Solvent | Phase | Reference | | :--- | :--- | :--- | :--- | :--- | | Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | Solid Phase | peptide.comseplite.comub.edu | | Trifluoroacetic Acid (TFA) | Neat or in DCM | Solution Phase | wikipedia.org | | Hydrochloric Acid (HCl) | 3 M | Ethyl Acetate (B1210297) | Solution Phase | wikipedia.org | | Chlorotrimethylsilane (TMSCl) / Phenol | 1 M / 3 M | Dichloromethane (DCM) | Solid Phase | acs.org |

The deprotection of the Boc group generates a reactive tert-butyl cation. peptide.comwikipedia.org This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic amino acid side chains, particularly tryptophan, methionine, and cysteine. peptide.comresearchgate.netacsgcipr.org To prevent these modifications, scavengers are added to the deprotection cocktail to trap the tert-butyl cations. peptide.comwikipedia.orgresearchgate.net

Commonly used scavengers include anisole, thioanisole (B89551), and dithiothreitol (B142953) (DTT). peptide.comwikipedia.org These electron-rich compounds readily react with the tert-butyl cation, preventing its reaction with sensitive residues in the peptide chain. The choice of scavenger depends on the amino acid composition of the peptide being synthesized. For instance, thioanisole is particularly effective in preventing the modification of tryptophan residues. peptide.com The inclusion of scavengers is critical for maintaining the integrity of the final peptide product, especially in the synthesis of long or complex peptides. researchgate.netresearchgate.net

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a highly acid-labile protecting group for the guanidino function of arginine and arginine analogs. researchgate.net Its lability is greater than that of older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), making it a preferred choice in modern Fmoc-based solid-phase peptide synthesis. peptide.comresearchgate.netthermofisher.com

The Pbf group is designed to be removed during the final cleavage of the peptide from the resin, typically using a high concentration of trifluoroacetic acid (TFA). researchgate.netsigmaaldrich.com While it is stable to the milder acidic conditions used for Boc deprotection, it is efficiently cleaved by strong acid cocktails. A common cleavage mixture is 95% TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com The Pbf group is more acid-labile than the Pmc group, allowing for shorter cleavage times and reducing the risk of acid-catalyzed side reactions. researchgate.netthermofisher.com Studies have shown that the MIS (1,2-dimethylindole-3-sulfonyl) group is even more acid-labile than Pbf. ub.edu

Interactive Table: Comparison of Arginine Protecting Groups

| Protecting Group | Relative Acid Lability | Common Deprotection Conditions | Reference |

|---|---|---|---|

| Pbf | High | 95% TFA, 2-4 hours | thermofisher.comnih.gov |

| Pmc | Moderate | 95% TFA, >4 hours | thermofisher.com |

| Mtr | Low | 95% TFA, up to 24 hours | sigmaaldrich.com |

| MIS | Very High | Dilute TFA in DCM | ub.edu |

The final acidolytic cleavage step that removes the Pbf group also liberates all other acid-labile side-chain protecting groups and cleaves the peptide from the resin. This process generates a variety of reactive cationic species that can modify sensitive amino acid residues. researchgate.netsigmaaldrich.com Tryptophan, methionine, tyrosine, and cysteine are particularly susceptible to alkylation or oxidation under these conditions. sigmaaldrich.comsigmaaldrich.com

Therefore, a carefully selected scavenger cocktail is essential during Pbf cleavage. sigmaaldrich.com Water is a common scavenger that helps to hydrolyze the resulting carbocations. Triisopropylsilane (TIS) is effective at reducing and scavenging carbocations. For peptides containing cysteine, 1,2-ethanedithiol (EDT) is often included to prevent reattachment of the trityl protecting group and to scavenge other electrophiles. The choice and concentration of scavengers must be optimized based on the specific peptide sequence to minimize side reactions and ensure the isolation of the desired product in high purity. sigmaaldrich.com In peptides containing both arginine and tryptophan, the use of Boc-protected tryptophan is recommended to prevent sulfonation of the indole (B1671886) side chain by byproducts from the Pbf cleavage. sigmaaldrich.com

Selective Deprotection Conditions for the Pbf Group

Protecting Group Compatibility and Stability Profiles

The strategic use of protecting groups is fundamental to modern peptide synthesis, ensuring that reactive functionalities remain inert during coupling reactions. The choice of the Boc group for the α-amino function and the Pbf group for the side-chain amidino group in (Boc,Pbf-amidino)-glycin implies a specific synthetic strategy, likely a Boc-based solid-phase peptide synthesis (SPPS) approach.

The tert-butyloxycarbonyl (Boc) group is a widely utilized amino protecting group known for its stability under a variety of conditions, yet its lability to acid allows for its selective removal. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a more recent development for the protection of the guanidino function in arginine, prized for its increased acid lability compared to its predecessors like Pmc and Mtr. peptide.com

The stability of these groups is paramount for the integrity of the peptide chain during synthesis. The Boc group is stable to basic conditions, such as the piperidine (B6355638) solutions used for Fmoc deprotection in orthogonal strategies, and to most nucleophiles. researchgate.net This stability allows for the selective deprotection of other protecting groups without affecting the Boc-protected N-terminus.

The Pbf group, on the other hand, is designed to be stable throughout the iterative steps of peptide synthesis, including the repeated exposures to the milder acidic conditions that might be used for other purposes, but readily cleaved during the final deprotection step, typically with strong acid cocktails containing trifluoroacetic acid (TFA). peptide.comnih.gov Studies on Fmoc-Arg(Pbf)-OH have shown it to be stable in common peptide synthesis solvents like DMF and NBP, even at elevated temperatures. nih.govresearchgate.net

Below is a table summarizing the general stability of Boc and Pbf protecting groups to various reagents and conditions encountered in peptide synthesis.

| Reagent/Condition | Boc Group Stability | Pbf Group Stability |

| Acids | ||

| Strong Acids (e.g., TFA, HF) | Labile | Labile peptide.comnih.gov |

| Mild Acids (e.g., dilute acetic acid) | Generally Stable | Generally Stable |

| Bases | ||

| Strong Bases (e.g., NaOH) | Stable | Stable |

| Mild Bases (e.g., Piperidine, DIPEA) | Stable | Stable |

| Nucleophiles | ||

| Hydrazine | Stable | Stable |

| Thiols | Stable | Stable |

| Reducing Agents | ||

| Catalytic Hydrogenation (H₂/Pd) | Stable | Labile |

| Solvents | ||

| DMF, NMP, DCM | Stable nih.gov | Stable nih.gov |

Orthogonality in protecting group strategy is the concept of using multiple protecting groups that can be removed under distinct chemical conditions without affecting the others. nih.gov This principle is crucial for the synthesis of complex peptides and multifunctional molecules. In the context of this compound, the Boc and Pbf groups are not truly orthogonal in the strictest sense, as both are removed by acidolysis. peptide.com However, they exhibit differential acid lability, which allows for a degree of selective deprotection.

The Boc group is significantly more sensitive to acid than the Pbf group. This allows for the selective removal of the Boc group at each step of a Boc-SPPS protocol using a reagent like 25-50% TFA in dichloromethane (DCM), while the Pbf group on the amidino side chain remains intact. The Pbf group requires prolonged treatment with a stronger acid cocktail, often containing scavengers, for its complete removal during the final cleavage of the peptide from the resin. sigmaaldrich.com

A truly orthogonal strategy would involve a protecting group for the α-amino group that is cleaved under basic or other non-acidic conditions, such as the Fmoc group, which is removed by piperidine. ub.edu If (Fmoc,Pbf-amidino)-glycin were used, the Fmoc and Pbf groups would be considered orthogonal.

The table below illustrates the concept of orthogonality with common protecting group pairs.

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Orthogonal? |

| Boc | Acid (TFA) | Pbf | Strong Acid (TFA) | No (Differential Lability) |

| Fmoc | Base (Piperidine) | tBu | Acid (TFA) | Yes |

| Alloc | Pd(0) catalyst | Fmoc | Base (Piperidine) | Yes |

| ivDde | Hydrazine | Boc | Acid (TFA) | Yes |

Management of Undesirable Chemical Transformations During Protection/Deprotection

The chemical manipulations involved in the protection and deprotection of functional groups are not without potential side reactions. Careful management of these transformations is essential to ensure the purity and yield of the final product.

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis. While racemization is more commonly associated with the coupling step, certain deprotection conditions can also promote this side reaction. nih.gov For amino acids like histidine and cysteine, racemization can be a particular issue. nih.gov

In the context of this compound, since glycine (B1666218) is not chiral, racemization at the α-carbon is not a concern. However, if this building block were incorporated into a peptide, the conditions used for the deprotection of the Boc and Pbf groups could potentially lead to racemization of adjacent chiral amino acid residues. The repeated acidolytic cleavage of the Boc group in Boc-SPPS is generally considered to be low-risk for racemization. The strong acid conditions used for the final cleavage and Pbf deprotection also carry a low risk of racemization for most amino acids.

During the acid-mediated deprotection of the Boc group, a reactive tert-butyl cation is generated. acs.org This electrophilic species can alkylate nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and tyrosine, leading to undesired byproducts. acs.orgresearchgate.net The amidino group of this compound, being nucleophilic, could also be susceptible to tert-butylation, although the Pbf protection should mitigate this.

To prevent this side reaction, "scavengers" are added to the deprotection cocktail. These are nucleophilic species that react with and "trap" the tert-butyl cations before they can modify the peptide. Common scavengers include water, triisopropylsilane (TIS), and thioanisole. sigmaaldrich.comacs.org

The following table lists common nucleophilic residues and the potential for alkylation during Boc deprotection.

| Amino Acid Residue | Nucleophilic Side Chain | Potential for Alkylation |

| Tryptophan (Trp) | Indole ring | High |

| Methionine (Met) | Thioether | Moderate |

| Tyrosine (Tyr) | Phenol ring | Moderate |

| Cysteine (Cys) | Thiol | High (if unprotected) |

| Arginine (Arg) / Amidino-glycine | Guanidino/Amidino group | Possible (if unprotected) |

Several other side reactions can occur during the synthesis and deprotection of peptides containing Pbf-protected residues.

Sulfonation: During the final TFA cleavage, the Pbf group can be cleaved to generate a sulfonyl cation. This reactive species can lead to the sulfonation of sensitive residues, particularly the indole ring of tryptophan. sigmaaldrich.com The use of scavengers like water and TIS is crucial to suppress this side reaction. Using a Boc-protected tryptophan, Fmoc-Trp(Boc)-OH, can also effectively prevent this modification. sigmaaldrich.com

Incomplete Deprotection: The Pbf group is more acid-labile than its predecessors, but incomplete removal can still occur, especially in long peptides or sequences with multiple arginine (or amidino-glycine) residues. peptide.comsigmaaldrich.com This can be addressed by extending the cleavage time or using a stronger acid cocktail. Monitoring the deprotection by HPLC is recommended to ensure complete removal. sigmaaldrich.com

δ-Lactam Formation: While more relevant to arginine during its activation for coupling, the formation of a cyclic δ-lactam is a potential side reaction that consumes the activated amino acid and can lead to deletion sequences. nih.govmdpi.com The electron-withdrawing nature of the Pbf group is thought to reduce the nucleophilicity of the guanidino group and thus minimize this side reaction compared to other protecting groups. mdpi.com

Effective mitigation strategies for these side reactions are summarized in the table below.

| Side Reaction | Mitigation Strategy |

| Sulfonation of Tryptophan | Use of scavengers (e.g., TIS, water, thioanisole). sigmaaldrich.com Use of Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH). sigmaaldrich.com |

| Incomplete Pbf Deprotection | Extended cleavage time. sigmaaldrich.com Use of stronger acid cocktails. sigmaaldrich.com Monitoring by HPLC. sigmaaldrich.com |

| Alkylation of Nucleophilic Residues | Addition of scavengers (e.g., TIS, water, thioanisole) to cleavage cocktails. acs.org |

| δ-Lactam Formation (during coupling) | Use of Pbf protecting group. mdpi.com Optimized coupling conditions. |

Applications and Role in Advanced Organic Synthesis

Utility as a Building Block in Peptide Synthesis and Peptidomimetics

(Boc,Pbf-amidino)-glycine is a valuable precursor in the synthesis of both traditional peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability.

The primary application of (Boc,Pbf-amidino)-glycine is in the synthesis of N-substituted glycine (B1666218) oligomers, also known as peptoids. iris-biotech.depeptide.comthermofisher.com Peptoids are a major class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. iris-biotech.de This structural modification results in an achiral and flexible backbone that is resistant to proteolytic degradation. iris-biotech.de

The synthesis of peptoids incorporating a guanidinium (B1211019) group, an arginine mimic, has been successfully achieved. iris-biotech.de The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the guanidino function in solid-phase synthesis. iris-biotech.de The use of a pre-formed (Boc,Pbf-amidino)-glycine building block, or the on-resin guanidinylation of a primary amine, allows for the introduction of this functional group into the peptoid sequence. iris-biotech.denih.gov This enables the creation of peptoid libraries with diverse functionalities for applications in drug discovery and materials science. iris-biotech.de

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and peptidomimetic synthesis, allowing for the efficient and automated assembly of oligomeric chains on a solid support. peptide.compeptide.com The Boc (tert-butyloxycarbonyl) protecting group for the α-amino group is a key component of one of the two major SPPS strategies. iris-biotech.depeptide.compeptide.com

The incorporation of sterically hindered amino acids, such as N-substituted glycines with bulky side chains like the Pbf-protected amidino group, presents a significant challenge in SPPS. reading.ac.ukuci.edu Standard coupling reagents may lead to incomplete reactions and the formation of deletion sequences. uci.edu To overcome this, highly efficient coupling reagents and optimized reaction conditions are necessary.

For sterically hindered amino acids, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) are often employed to achieve high coupling yields. amazonaws.com The progress of the coupling reaction can be monitored using qualitative tests like the Kaiser test to ensure completion before proceeding to the next step. iris-biotech.de

Table 1: Common Coupling Reagents for Sterically Hindered Amino Acids in SPPS

| Coupling Reagent | Additive | Base | Key Features |

| HATU | HOAt | DIEA | Highly efficient for hindered couplings. |

| HBTU | HOBt | DIEA | Commonly used, effective for most couplings. |

| DIC | OxymaPure | - | Carbodiimide-based, can minimize side reactions. chempep.com |

The choice of resin and linker is critical in SPPS as it determines the C-terminal functionality of the final product and the conditions required for its cleavage from the solid support. mdpi.com For syntheses employing the Boc strategy, resins such as Merrifield, PAM (phenylacetamidomethyl), and MBHA (4-methylbenzhydrylamine) are commonly used. google.com The linkage to these resins is stable to the acidic conditions used for Boc deprotection (typically trifluoroacetic acid, TFA, in dichloromethane (B109758), DCM) but can be cleaved under stronger acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comgoogle.com

The Pbf protecting group on the guanidino moiety is also acid-labile and is typically removed concurrently with the final cleavage from the resin. thermofisher.comresearchgate.net Standard cleavage cocktails often include scavengers such as triisopropylsilane (B1312306) (TIS) and water to prevent side reactions caused by reactive cationic species generated during deprotection. thermofisher.comresearchgate.net For peptides containing sensitive residues, a common cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5). nih.gov The compatibility of the Pbf group with various linkers allows for flexibility in designing the synthesis of peptides and peptidomimetics with a C-terminal acid or amide.

Table 2: Resin and Linker Compatibility in Boc-SPPS

| Resin Type | Linker Type | C-Terminal Functionality | Typical Cleavage Condition | Pbf-Group Cleavage |

| Merrifield | Chloromethyl | Acid | HF | Yes |

| PAM | Phenylacetamidomethyl | Acid | HF | Yes |

| MBHA | 4-Methylbenzhydrylamine (B1223480) | Amide | HF | Yes |

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of complex peptide fragments. In solution-phase synthesis, each coupling and deprotection step is followed by purification of the intermediate product. The (Boc,Pbf-amidino)-glycine building block can be utilized in a stepwise or convergent solution-phase strategy. The Boc group provides temporary protection of the N-terminus, which can be removed with acid, while the Pbf group protects the guanidinium function throughout the synthesis until the final deprotection step. Guanidinylation of primary amines can also be performed efficiently in solution, offering an alternative route to incorporating this functional group.

Solid-Phase Peptide Synthesis (SPPS) Applications

Design and Synthesis of Functionalized Bioconjugates

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new entity with combined properties. Peptides containing guanidinium groups are of particular interest for bioconjugation due to the role of this functional group in molecular recognition and cell penetration.

The synthesis of peptides containing (Boc,Pbf-amidino)-glycine provides a handle for creating novel bioconjugates. After the synthesis and purification of the peptide, the deprotected guanidinium group can participate in non-covalent interactions or serve as a recognition motif for targeting specific biological receptors. peptide.com Furthermore, other functional groups can be incorporated into the peptide sequence to allow for covalent attachment to other molecules, such as drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEG). reading.ac.uk For example, a peptide containing an N-terminal glycine with a protected amidino group can be synthesized, and after deprotection, the N-terminal amine can be selectively modified. This approach allows for the creation of targeted therapeutics and diagnostic agents with enhanced properties. peptide.com

Integration into Polyethylene Glycol (PEG) Conjugates and Related Constructs

The conjugation of polyethylene glycol (PEG), or PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including peptides. PEGylation can improve water solubility, extend circulation half-life by reducing renal clearance, and decrease the immunogenicity of the conjugated molecule reading.ac.uknih.gov. The (Boc,Pbf-amidino)-glycin building block is particularly valuable for the synthesis of PEGylated peptides where the introduction of a guanidinium-like positive charge is desired for biological activity.

The synthesis of such conjugates typically involves the initial assembly of the peptide on a solid support using Fmoc or Boc chemistry. The this compound is incorporated at the desired position within the peptide sequence. Following the completion of the peptide chain, selective deprotection of a terminal functional group (e.g., the N-terminal amine) allows for the site-specific attachment of an activated PEG chain (e.g., PEG-NHS ester) while the Pbf group on the amidino moiety remains intact. The final step involves cleavage from the resin and global deprotection of side-chain protecting groups, including the Pbf group, using a strong acid cocktail, typically containing trifluoroacetic acid (TFA), to yield the final PEG-peptide conjugate reading.ac.ukchempep.com.

Research into PEG-based peptidomimetics of oligo-arginine has demonstrated the potential of combining a PEG backbone with guanidinium functional groups to create effective vectors for gene delivery nih.gov. These constructs, termed "PEGtides," leverage the biocompatibility of PEG and the cell-penetrating ability of the arginine side chains nih.gov. This compound serves as a key precursor for creating similar structures, where the glycine backbone offers different spacing and conformational properties compared to a traditional arginine residue.

| Strategy | Description | Key Reagents | Reference Principle |

|---|---|---|---|

| Post-Synthetic Conjugation | The peptide containing the amidino-glycine residue is first synthesized and purified. An activated PEG derivative is then reacted with a specific functional group on the peptide (e.g., N-terminal amine). | This compound, Activated PEG (e.g., mPEG-NHS, mPEG-maleimide) | reading.ac.ukyoutube.com |

| "Grafting From" Approach | A polymerization initiator is attached to the peptide containing the amidino-glycine residue. PEG chains are then grown directly from the peptide. | This compound, Polymerization Initiator (e.g., for ATRP), Ethylene Oxide | reading.ac.uk |

| PEG-based Peptidomimetics | A PEG polymer is functionalized with protected guanidinium groups post-polymerization to mimic oligo-arginine. This involves guanylation of a PEG-polyamine precursor. | PEG-polyamine, N,N′-di-Boc-1H-pyrazole-1-carboxamidine | nih.gov |

Other Conjugation Strategies Involving the Amidino-Glycine Scaffold

Beyond PEGylation, the amidino-glycine scaffold can be incorporated into a variety of molecular constructs through other advanced conjugation strategies. These methods are crucial for applications such as creating antibody-drug conjugates (ADCs), attaching peptides to nanoparticles, or developing materials for tissue engineering chemimpex.comchemimpex.com. The choice of conjugation chemistry depends on the desired linkage stability and the functional groups available on the binding partners.

One powerful approach is the use of bioorthogonal chemistry. This involves incorporating a unique functional group into the peptide that does not react with any native biological functionalities. For instance, an alkyne-functionalized version of the amidino-glycine building block could be synthesized. This would allow for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry" nih.gov. This strategy enables precise conjugation to another molecule bearing a complementary azide group, even in complex biological environments nih.gov.

Another strategy involves leveraging the deprotected amidino group itself. The guanidinium moiety can form strong, non-covalent interactions with negatively charged surfaces or molecules, a principle used in the functionalization of nanoparticles and the development of gemini surfactants with antimicrobial properties acs.orgmdpi.com. While this is not a covalent conjugation, it represents a valid strategy for surface modification and assembly.

| Conjugation Chemistry | Functional Group on Scaffold | Reacts With | Key Advantage | Reference Principle |

|---|---|---|---|---|

| Amide Bond Formation | N-terminal Amine or C-terminal Carboxyl | Activated Carboxyls (NHS esters) or Amines | Simple, robust, and widely used for bioconjugation. | |

| Thiol-Maleimide Reaction | Thiol (if a Cysteine is incorporated alongside) | Maleimide | Highly selective for cysteine residues under mild conditions. | researchgate.net |

| "Click Chemistry" (CuAAC/SPAAC) | Alkyne (requires modified building block) | Azide | Bioorthogonal, high efficiency, and specificity. | nih.gov |

| Non-Covalent (Ionic Interaction) | Deprotected Guanidinium/Amidino Group | Negatively charged surfaces (e.g., phosphate, sulfate) | Reversible; useful for surface functionalization and self-assembly. | acs.orgmdpi.com |

Precursor in the Development of Targeted Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in complex systems like living cells nih.gov. The this compound building block is an important precursor for synthesizing such probes, particularly those targeting proteins that recognize arginine residues. The guanidinium group of arginine is critical for many protein-protein interactions, often binding to negatively charged pockets containing aspartate, glutamate, or phosphate residues nih.govrsc.org.

By incorporating an arginine mimetic like amidino-glycine into a probe's structure, researchers can achieve high affinity and selectivity for the target protein. The synthesis of a chemical probe typically involves three key components: a recognition element (the "warhead"), a reporter tag (e.g., a fluorophore or biotin), and often a reactive group for covalent labeling. This compound provides the core of the recognition element.

For example, in the development of activity-based protein profiling (ABPP) probes for enzymes that process arginine-containing substrates, such as certain proteases or protein arginine methyltransferases (PRMTs), the amidino-glycine moiety can direct the probe to the enzyme's active site nih.govrsc.org. The Pbf and Boc protecting groups are essential during the synthesis of the complex probe molecule, preventing unwanted side reactions. They are removed in the final stages to unmask the functional amidino group for target binding. Guanidine-based structures have also been successfully used to construct fluorescent probes that exhibit a "turn-on" response upon binding to specific metal ions or anions, demonstrating the versatility of this functional group in probe design rsc.org.

| Probe Type | Role of Amidino-Glycine | Target Class Example | Required Modifications | Reference Principle |

|---|---|---|---|---|

| Activity-Based Probe (ABP) | Serves as a recognition element to direct the probe to the enzyme's active site. | Serine/Cysteine Proteases, PRMTs | Linkage to a reporter tag (e.g., biotin, fluorophore) and an electrophilic trap. | nih.govrsc.org |

| Affinity-Based Probe | Acts as the primary binding moiety for pull-down experiments to identify protein interactors. | Arginine-binding proteins, "Reader" domains | Immobilization on a solid support (e.g., beads) via a linker. | chemimpex.com |

| Fluorescent Imaging Probe | Part of a recognition scaffold that induces a change in fluorescence upon target binding. | Ion channels, Kinases | Integration into a fluorophore-quencher system or an environment-sensitive dye. | rsc.org |

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Purity Assessment Techniques

Chromatography is fundamental to assessing the purity of synthesized (Boc,Pbf-amidino)-glycine and for monitoring the progress of its synthesis. By separating the target compound from starting materials, reagents, and byproducts, these methods provide quantitative purity data.

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of (Boc,Pbf-amidino)-glycine. The method separates compounds based on their differential partitioning between a stationary phase (typically a C18 silica (B1680970) column) and a liquid mobile phase. For protected amino acids, reverse-phase HPLC (RP-HPLC) is standard.

Reaction monitoring is a critical application of HPLC, allowing chemists to track the consumption of reactants and the formation of products over time. ajpamc.com This ensures that the reaction has gone to completion before proceeding with workup and purification.

A typical HPLC analysis involves dissolving a small sample of the compound in a suitable solvent and injecting it into the HPLC system. A gradient elution is often used, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. For instance, a common mobile phase system consists of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid). scienceopen.com The gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute more nonpolar compounds. scienceopen.com Detection is commonly performed using a photodiode array (PDA) detector, which measures the absorbance of the eluting compounds at various wavelengths.

The purity is determined by integrating the area of the peak corresponding to (Boc,Pbf-amidino)-glycine and comparing it to the total area of all peaks in the chromatogram.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 5-10 µL |

Besides analytical HPLC, other chromatographic techniques are vital for the isolation and large-scale purification of (Boc,Pbf-amidino)-glycine.

Flash Column Chromatography: This is a common method for purifying multi-gram quantities of the compound after synthesis. It uses a stationary phase of silica gel and a solvent system (eluent) of moderate polarity, such as a mixture of ethyl acetate (B1210297) and hexane. The separation is based on the polarity of the compounds, with less polar compounds eluting first. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC): TLC is a rapid and inexpensive qualitative technique used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for flash chromatography. scienceopen.com A small spot of the reaction mixture is applied to a silica-coated plate, which is then placed in a chamber with a shallow pool of eluent. As the solvent moves up the plate by capillary action, it separates the components of the mixture. The separated spots are visualized under UV light or by staining.

Structural Elucidation Methodologies

Once the compound is purified, spectroscopic methods are employed to confirm its molecular structure, determine its exact mass, and identify its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like (Boc,Pbf-amidino)-glycine. It provides information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments are used.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment. For (Boc,Pbf-amidino)-glycine, characteristic signals would be expected for the protons of the Boc group (a singlet around 1.4 ppm), the Pbf group (aromatic and methyl protons), and the glycine (B1666218) backbone. mpg.de

¹³C NMR (Carbon NMR): This spectrum reveals the number of different types of carbon atoms in the molecule. Key signals would include the carbonyl carbons of the Boc and glycine carboxyl groups (typically 155-175 ppm), the quaternary and methyl carbons of the Boc group, and the various carbons of the Pbf protecting group. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties in (Boc,Pbf-amidino)-glycine

| Functional Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Boc Group | -C(CH₃)₃ | ~1.45 | Singlet |

| Glycine | α-CH₂ | ~3.9 - 4.1 | Doublet or Singlet |

| Pbf Group | Aromatic -CH | ~6.5 - 7.5 | Multiplet |

| Pbf Group | -CH₃ | ~2.1 - 2.6 | Multiple Singlets |

| Pbf Group | -CH₂- | ~2.9 - 3.1 | Triplet |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of (Boc,Pbf-amidino)-glycine, which confirms its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like protected amino acids, often coupled with HPLC (LC-MS). scienceopen.comnih.gov

In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. For N-Boc protected compounds, characteristic fragmentation includes the loss of isobutylene (B52900) (-56 Da) or the entire Boc group (-100 Da). nih.govresearchgate.net Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 3: Expected Mass Spectrometry Data for (Boc,Pbf-amidino)-glycine (C₂₃H₃₅N₃O₇S)

| Ion Type | Mode | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Positive | 514.2274 |

| [M+Na]⁺ | Positive | 536.2093 |

| [M-H]⁻ | Negative | 512.2118 |

Infrared (IR) Spectroscopy is used to identify the various functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

For (Boc,Pbf-amidino)-glycine, the IR spectrum would display characteristic absorption bands confirming the presence of key functional groups:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H bond in the amide and amidine groups.

C-H Stretch: Bands just below 3000 cm⁻¹ from the aliphatic C-H bonds and potentially just above 3000 cm⁻¹ for aromatic C-H bonds.

C=O Stretch: Strong, sharp absorption bands are expected for the carbonyl groups. The Boc urethane (B1682113) carbonyl typically appears around 1715 cm⁻¹, and the glycine carboxyl group carbonyl appears around 1740 cm⁻¹.

C=N Stretch: The amidine group would show a stretching vibration in the 1600-1680 cm⁻¹ region.

S=O Stretch: The sulfonyl group (SO₂) of the Pbf protector will exhibit strong, characteristic stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

This combination of characteristic peaks provides a unique fingerprint for the molecule, confirming the presence of all its constituent parts. nih.gov

Stereochemical Purity Determination

The control of stereochemical purity is paramount for protected amino acids, such as (Boc,Pbf-amidino)-glycine, which serve as fundamental building blocks in solid-phase peptide synthesis (SPPS). The introduction of even minor quantities of the incorrect enantiomer (D-isomer) into a peptide sequence results in the formation of diastereomeric impurities. These impurities can be challenging to separate from the target peptide and may exhibit significantly different biological activities or pharmacological profiles. Therefore, rigorous analytical methodologies are required to assess and quantify the extent of racemization (formation of an equal mixture of D and L enantiomers) or epimerization (inversion of a single stereocenter in a multi-chiral molecule) in the (Boc,Pbf-amidino)-glycine starting material and throughout the synthesis process.

Analytical Methods for Assessing Racemization and Epimerization

The assessment of stereochemical integrity relies on analytical techniques capable of resolving and quantifying enantiomers. The primary methods employed for (Boc,Pbf-amidino)-glycine and similar protected amino acids involve chiral chromatography and electrophoresis, with spectroscopic methods also playing a role.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and effective technique for the direct separation and quantification of amino acid enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

Principle of Separation: The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The difference in stability of these complexes results in differential elution from the column. The presence of bulky protecting groups, such as Boc and Pbf, can enhance chiral recognition and improve separation on certain CSPs. tandfonline.com

Types of Chiral Stationary Phases (CSPs): Several classes of CSPs have proven effective for resolving N-protected amino acids:

Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin and vancomycin (B549263) are highly effective for separating a wide range of N-blocked amino acids, including t-BOC derivatives. sigmaaldrich.com They offer multimodal separation capabilities, operating in both reversed-phase and polar organic modes. sigmaaldrich.com

Carbohydrate-Based CSPs: Polysaccharide derivatives, such as those found in CHIRALPAK® columns (e.g., IA, IC), demonstrate excellent chiral recognition for many Fmoc- and Boc-protected amino acids. rsc.org The choice of mobile phase polarity is a critical factor in achieving optimal separation on these columns. rsc.org

Protein-Based CSPs: Columns based on immobilized proteins, such as ovomucoid, are also versatile for the resolution of protected amino acids without requiring prior derivatization. tandfonline.com

These HPLC methods are highly sensitive, capable of quantifying the undesired enantiomer at levels as low as 0.15%, making them suitable for quality control of raw materials and in-process monitoring of peptide synthesis. tandfonline.com

Interactive Table 1: Representative Chiral HPLC Conditions for Boc-Protected Amino Acids Data based on typical separations of similar compounds described in the literature.

| Chiral Stationary Phase (CSP) | Mobile Phase System | Analyte Type | Selectivity (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| CHIROBIOTIC T (Teicoplanin) | Methanol/Acetic Acid/Triethylamine | Boc-Amino Acids | >1.5 | >2.0 | sigmaaldrich.com |

| CHIRALPAK IC | Hexane/Ethanol/Trifluoroacetic Acid | Boc/Fmoc-Amino Acids | 1.18 - 2.88 | 2.2 - 12.5 | rsc.org |

| Ultron OVM (Ovomucoid) | Phosphate Buffer/Acetonitrile | Fmoc/Boc-Amino Acids | Varies | >1.5 | tandfonline.com |

Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative, high-efficiency method for assessing enantiomeric purity. This technique provides rapid analysis with minimal sample consumption.

Principle of Separation: Enantiomers are separated based on their differential mobility in an electric field within a narrow capillary. The separation is achieved by adding a chiral selector to the background electrolyte (buffer). The selector forms transient, diastereomeric inclusion complexes with the enantiomers, which then migrate at different velocities.

Chiral Selectors: Common selectors used for amino acid derivatives include cyclodextrins (e.g., gamma-cyclodextrin) and crown ethers (e.g., 18-crown-6-tetracarboxylic acid). researchgate.netnih.gov

CE has been successfully applied to determine the enantiomeric purity of Fmoc-protected amino acids used in peptide synthesis and to quantify racemization levels during coupling reactions. nih.gov The method is highly sensitive, with demonstrated limits of detection as low as 0.05% for the minor isomer. researchgate.netnih.gov This allows for precise measurement of racemization that may occur during the activation of the carboxylic acid group prior to peptide bond formation. nih.gov

Interactive Table 2: Representative Capillary Electrophoresis Conditions Data based on typical separations of protected amino acids.

| Chiral Selector | Background Electrolyte (BGE) | Application | Limit of Detection | Reference |

|---|---|---|---|---|

| Gamma-Cyclodextrin | Phosphate or Borate Buffer | Enantiopurity of Fmoc-amino acids | ~0.2% | researchgate.net |

| 18-Crown-6-tetracarboxylic acid | Phosphate Buffer, low pH | Quantifying racemization in peptides | 0.05% | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy does not differentiate between enantiomers, it can be adapted for chiral analysis. It is particularly useful for confirming the structure of the major isomer and can be used for quantification, although it is generally less sensitive than chromatographic methods for detecting trace enantiomeric impurities.

Use of Chiral Auxiliaries: One approach involves derivatizing the amino acid with a chiral agent, such as Mosher's acid, to form diastereomers. These diastereomers have chemically non-equivalent nuclei and will exhibit distinct signals in the ¹H or ¹³C NMR spectrum, which can then be integrated for quantification.

Chiral Solvating/Shift Reagents: The addition of a chiral solvating agent or a chiral lanthanide shift reagent to the NMR sample can induce a chemical shift difference between the signals of the two enantiomers, allowing for their direct observation and quantification.

¹³C NMR Observations: For arginine derivatives like Fmoc-Arg(Pbf)-OH, which is structurally similar to the Boc-analogue, studies have shown that the ¹³C NMR signal for the alpha-carbon (Cα) can be significantly broadened at room temperature. ox.ac.uk While this dynamic behavior can complicate analysis, it also highlights a spectral feature sensitive to the local chemical environment that is critical for stereochemical integrity. ox.ac.uk

Future Directions and Emerging Research Avenues for Boc,pbf Amidino Glycin Chemistry

Exploration of Novel Amidino-Glycine Derivatives with Enhanced Properties

A primary focus of future research is the rational design and synthesis of novel amidino-glycine derivatives with tailored and enhanced properties. The core structure of (Boc,Pbf-amidino)-glycin serves as a versatile scaffold for modifications aimed at improving potency, selectivity, and pharmacokinetic profiles.

Research has shown that substitution on or around the amidine functionality can lead to significant gains in biological activity. For instance, the synthesis of 2-amidino analogs of glycine-amiloride conjugates has demonstrated that amidine substitution can confer increased chemical stability. nih.gov In these analogs, the more basic amidine group can enhance interactions with biological targets, although it may also reduce aqueous solubility compared to corresponding acylguanidines. nih.gov Further derivatization, such as the addition of a benzyl (B1604629) group to the glycine (B1666218) moiety, can help regain the necessary hydrophobicity for improved enzymatic and biological activities. nih.gov

Similarly, studies on 1-amidino-4-phenylpiperazines, which act as agonists at the human trace amine-associated receptor 1 (hTAAR1), have revealed that lipophilic substituents (e.g., Cl, CH₃) on the aromatic ring enhance potency into the nanomolar range. nih.gov This highlights a promising strategy for fine-tuning receptor-ligand interactions by modifying scaffolds containing the amidino group.

The development of novel synthetic routes, such as one-pot three-component reactions, is enabling the creation of diverse libraries of amidine-containing compounds. These methods have yielded quinoline-based amidines that function as selective topoisomerase I inhibitors with significant antiproliferative properties, demonstrating the potential of these derivatives as anticancer agents. nih.gov

Table 1: Examples of Novel Amidino-Derivatives and Their Enhanced Properties

| Derivative Class | Structural Modification | Enhanced Property | Therapeutic Area |

|---|---|---|---|

| Glycine-Amiloride Conjugates | Replacement of C(2)-acylguanidine with an amidine group | Increased chemical stability and potent uPA inhibition nih.gov | Oncology, Anti-invasive agents |

| 1-Amidino-4-arylpiperazines | Addition of lipophilic groups (Cl, CH₃) to the phenyl ring | Potent agonism at the hTAAR1 receptor (nanomolar EC₅₀) nih.gov | Neuroscience, Psychiatry |

| Quinolone-Based Amidines | Incorporation into a quinoline (B57606) scaffold via multicomponent reaction | Selective topoisomerase I inhibition and antiproliferative activity nih.gov | Oncology |

Development of Advanced Protecting Group Technologies for Amidine Functionalities

The successful incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) is critically dependent on robust protecting group strategies. The amidine group, being strongly basic and nucleophilic, requires effective protection to prevent side reactions during peptide chain elongation. biosynth.comnih.gov While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, commonly used for arginine's guanidinium (B1211019) side chain, is often adapted for this purpose, the development of more advanced and orthogonal protecting groups remains a key research objective.

The guanidino group of arginine is chemically analogous to the amidine functionality, and protecting group strategies are often transferable. nih.gov Future research will likely focus on developing novel protecting groups with tailored lability that are fully orthogonal to standard Boc and Fmoc chemistries. This is crucial for the synthesis of complex peptides where multiple reactive side chains must be selectively addressed.

Emerging strategies include the use of multi-Boc protecting groups or tailor-made precursors that mask the amidine functionality until its desired point of action. For example, reagents like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are used to transfer a protected guanidine (B92328) (or amidine) group onto a primary amine, a technique that could be refined for amidino-glycine synthesis. nih.gov The development of photolabile or enzyme-cleavable protecting groups for amidines would represent a significant advance, allowing for deprotection under exceptionally mild conditions and enabling novel synthetic transformations.

Table 2: Comparison of Protecting Group Strategies for Amidine/Guanidine Functionalities

| Protecting Group Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Sulfonyl-based (e.g., Pbf, Tos) | Acid-labile, commonly used in Fmoc-SPPS for Arginine | Well-established, commercially available reagents | Potential for premature removal during repeated acid treatments; can cause side reactions |

| Nitro-based (e.g., Nitroguanidine) | Removed by catalytic hydrogenation | Orthogonal to acid/base labile groups | Requires metal catalysis, which can be incompatible with some functional groups rsc.org |

| Multi-Boc Systems (e.g., N,N'-Di-Boc) | Protection via carbamates, often used in guanidinylating reagents | High stability to a wide range of conditions; clean deprotection | Increased molecular weight; may require strong acid for final removal nih.gov |

| Thioimidate Protection | Masks the amidine precursor as a thioimidate | Allows for efficient on-resin synthesis and conversion to amidine | Requires specific reagents for conversion; may not be universally compatible researchgate.net |

Chemoenzymatic Synthesis Approaches for Stereoselective Production

The biological activity of peptides is exquisitely dependent on their stereochemistry. While chemical synthesis can achieve high stereoselectivity, it often requires chiral auxiliaries or catalysts. Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the unparalleled stereoselectivity of enzymes, presents a powerful and sustainable alternative for producing enantiopure amidino-glycine and its derivatives.

Future research will likely explore the use of various enzyme classes for this purpose. For example, hydrolases such as lipases or proteases could be employed for the kinetic resolution of racemic precursors to this compound. nih.gov This involves the enzyme selectively reacting with one enantiomer, allowing for the separation of the two. Another promising avenue is the use of engineered transaminases to stereoselectively install an amino group onto a suitable keto-acid precursor of amidino-glycine.

The stepwise chemoenzymatic approach, as demonstrated in the synthesis of complex glycopeptides, provides a blueprint for future work. researchgate.net A chemical process could be used to construct the core amidine structure, followed by an enzymatic step to introduce chirality or perform a key bond formation under mild, aqueous conditions. The development of novel biocatalysts through directed evolution will be crucial to expand the substrate scope and process efficiency for non-natural amino acids like amidino-glycine.

Table 3: Potential Enzymatic Approaches for Stereoselective Synthesis

| Enzyme Class | Potential Application in Amidino-Glycine Synthesis | Key Advantage |

|---|---|---|

| Hydrolases (Lipases, Proteases) | Kinetic resolution of racemic amidino-glycine esters or amides | High enantioselectivity, mild reaction conditions nih.gov |

| Transaminases (TAs) | Asymmetric amination of a keto-acid precursor | Direct formation of the chiral center with high enantiomeric excess |

| Amidotransferases / Amidinotransferases | Biosynthesis of the amidine group from precursors like L-arginine | Potential for direct, stereospecific biological production pathways |

| Acyl-CoA Synthetases | Activation of a precursor carboxylic acid for subsequent enzymatic amidation | Utilizes cellular energy currency (ATP) for efficient bond formation nih.gov |

Applications in Macrocyclic and Conformationally Constrained Peptide Design

One of the most exciting future directions for this compound is its use as a strategic building block in the design of macrocyclic and conformationally constrained peptides. Linear peptides often suffer from poor metabolic stability and low receptor affinity due to their conformational flexibility. nih.gov Cyclization and the introduction of rigid structural elements are proven strategies to overcome these limitations.

The amidine group is particularly well-suited for this purpose. Recent studies have shown that when incorporated into a peptide backbone, the amidine can act as either a hydrogen bond donor or acceptor depending on its protonation state. nih.gov This unique property allows it to serve as a "pH-switchable" conformational probe. Furthermore, research on amidines in helical peptides has revealed that they are not only tolerated but can actively stabilize secondary structures. The protonated amidinium form can create a salt bridge with a C-terminal carboxylate, while the neutral amidine can form a stronger hydrogen bond than a standard amide, enhancing helical character. nih.gov

Incorporating this compound can thus serve multiple roles in advanced peptide design:

Inducing Turns and Stable Folds: The steric and electronic nature of the amidine can be used to induce specific turn structures, which are critical for forming compact, bioactive conformations.

Arginine Mimicry: As a constrained arginine mimic, it can replace native arginine residues to enhance binding affinity by reducing the entropic penalty of binding and presenting the crucial positively charged group in a more defined orientation. nih.goviris-biotech.de

Scaffolding for Macrocyclization: The glycine backbone provides a simple attachment point, while the amidine side chain can be used as an anchor point for cyclization or as a key pharmacophoric element within the macrocyclic ring.

The systematic incorporation of amidino-glycine into peptide libraries will allow for the exploration of novel chemical space and the discovery of next-generation peptide therapeutics with superior stability, affinity, and selectivity.

Table 4: Role of Amidino-Glycine in Constrained Peptide Architectures

| Application | Structural Role of Amidino-Glycine | Expected Outcome |

|---|---|---|

| Helical Peptide Stabilization | Acts as a strong hydrogen bond donor or forms an intrachain salt bridge nih.gov | Increased helicity, enhanced target interaction |

| Macrocyclic Peptides | Serves as a conformational probe or a rigid turn-inducing element nih.gov | Pre-organization for receptor binding, improved metabolic stability |

| Arginine Mimetics in Ligands | Presents a conformationally restricted guanidinium-like group nih.goviris-biotech.de | Reduced entropic penalty upon binding, enhanced affinity and selectivity |

| Peptide-Drug Conjugates | Provides a stable, cationic linkage point | Improved cell penetration and targeted delivery |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Boc,Pbf-amidino)-glycin, and how can purity be validated?

- Methodological Answer :

- Synthesis : Use tert-butoxycarbonyl (Boc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting groups to sequentially amidinate glycine. Coupling reagents like HBTU or DCC can facilitate peptide bond formation.

- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Monitor purity via UV absorbance at 220 nm.

- Validation : Confirm identity via H/C NMR (e.g., Boc proton resonance at ~1.4 ppm) and high-resolution mass spectrometry (HRMS). Quantify impurities using LC-MS with a limit of detection <0.1% .

Q. How can researchers ensure reproducibility in characterizing this compound?

- Methodological Answer :

- Documentation : Follow guidelines for experimental reporting (e.g., Beilstein Journal of Organic Chemistry), including solvent batches, reaction temperatures, and catalyst concentrations.

- Cross-validation : Compare spectral data (NMR, IR) with literature or commercial reference standards (if available). Use triplicate measurements for melting points and optical rotation.

- Data sharing : Provide raw chromatograms and spectra in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can contradictory stability data for this compound under varying pH conditions be resolved?

- Methodological Answer :

- Controlled studies : Conduct stability assays at pH 2–10 (using buffer systems like phosphate or acetate) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC at timed intervals (0, 24, 72 hours).

- Mechanistic analysis : Identify degradation products via LC-MS/MS and propose pathways (e.g., hydrolysis of Boc/Pbf groups). Use Arrhenius plots to model kinetic stability.

- Statistical rigor : Apply ANOVA to assess significance of degradation rates across conditions, reporting p-values and confidence intervals .

Q. What strategies optimize the use of this compound in solid-phase peptide synthesis (SPPS) without side reactions?

- Methodological Answer :

- Coupling optimization : Test activation reagents (e.g., HOBt vs. OxymaPure) and coupling times (1–24 hours) to minimize racemization. Monitor via CD spectroscopy.

- Deprotection control : Use TFA/scavenger cocktails (e.g., triisopropylsilane) for Boc removal, ensuring Pbf stability. Quantify residual protecting groups via ninhydrin tests.

- Scale-up validation : Perform gram-scale syntheses with inline FTIR to detect real-time reaction completion .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities against proteases (e.g., trypsin-like enzymes). Validate with molecular dynamics simulations (GROMACS) over 100 ns.

- QSAR analysis : Corlate substituent effects (e.g., Pbf sulfonyl group) with inhibitory activity using Hammett parameters or DFT calculations (B3LYP/6-31G* basis set).

- Experimental cross-check : Compare predictions with in vitro enzyme inhibition assays (IC50 values) .

Data Analysis and Interpretation

Q. What analytical techniques best resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Advanced NMR : Use H-N HSQC to confirm amidine proton environments. F NMR (if fluorinated analogs exist) enhances sensitivity for trace impurities.

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) to resolve absolute configuration.

- Multi-technique synergy : Combine MALDI-TOF for mass validation and circular dichroism (CD) for stereochemical analysis .